

Spectroscopic Profile of 5-Iodo-2-Methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodo-2-Methoxypyridine

Cat. No.: B078208

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-iodo-2-methoxypyridine**, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **5-iodo-2-methoxypyridine**, both ^1H and ^{13}C NMR spectra provide characteristic signals corresponding to the different nuclei in the molecule.

^1H NMR Spectral Data

The proton NMR spectrum of **5-iodo-2-methoxypyridine** exhibits distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	8.15	d	2.5
H-4	7.52	dd	8.5, 2.5
H-3	6.62	d	8.5
OCH ₃	3.92	s	-

Note: Data is typically acquired in deuterated chloroform (CDCl₃).

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon	Chemical Shift (δ , ppm)
C-2	163.5
C-6	150.1
C-4	145.8
C-3	112.5
C-5	83.7
OCH ₃	53.4

Note: Data is typically acquired in deuterated chloroform (CDCl₃).

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **5-Iodo-2-methoxypyridine** is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- A 400 MHz or 500 MHz NMR spectrometer is used for analysis.
- The instrument is tuned and locked to the deuterium signal of the solvent.
- For ^1H NMR, the spectrum is acquired with a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 16 to 64 scans.
- For ^{13}C NMR, a proton-decoupled pulse program is used with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 1024 to 4096 scans to achieve a good signal-to-noise ratio.
- Chemical shifts are referenced to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-Iodo-2-methoxypyridine** shows characteristic absorption bands for the aromatic ring and the ether linkage.

Wavenumber (cm^{-1})	Vibrational Mode
~3080-3000	C-H stretching (aromatic)
~2950-2850	C-H stretching (methyl)
~1580, 1470, 1430	C=C and C=N stretching (pyridine ring)
~1280	C-O-C asymmetric stretching (aryl ether)
~1020	C-O-C symmetric stretching (aryl ether)
Below 850	C-I stretching and C-H out-of-plane bending

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation:

- For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Alternatively, and more commonly for both liquids and solids, an Attenuated Total Reflectance (ATR) accessory is used. A small drop of the liquid or a small amount of the solid is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

- A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
- The sample is placed in the beam path.
- The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

m/z	Proposed Fragment
235	$[\text{M}]^+$ (Molecular Ion)
220	$[\text{M} - \text{CH}_3]^+$
108	$[\text{M} - \text{I}]^+$
78	$[\text{C}_5\text{H}_4\text{N}]^+$

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

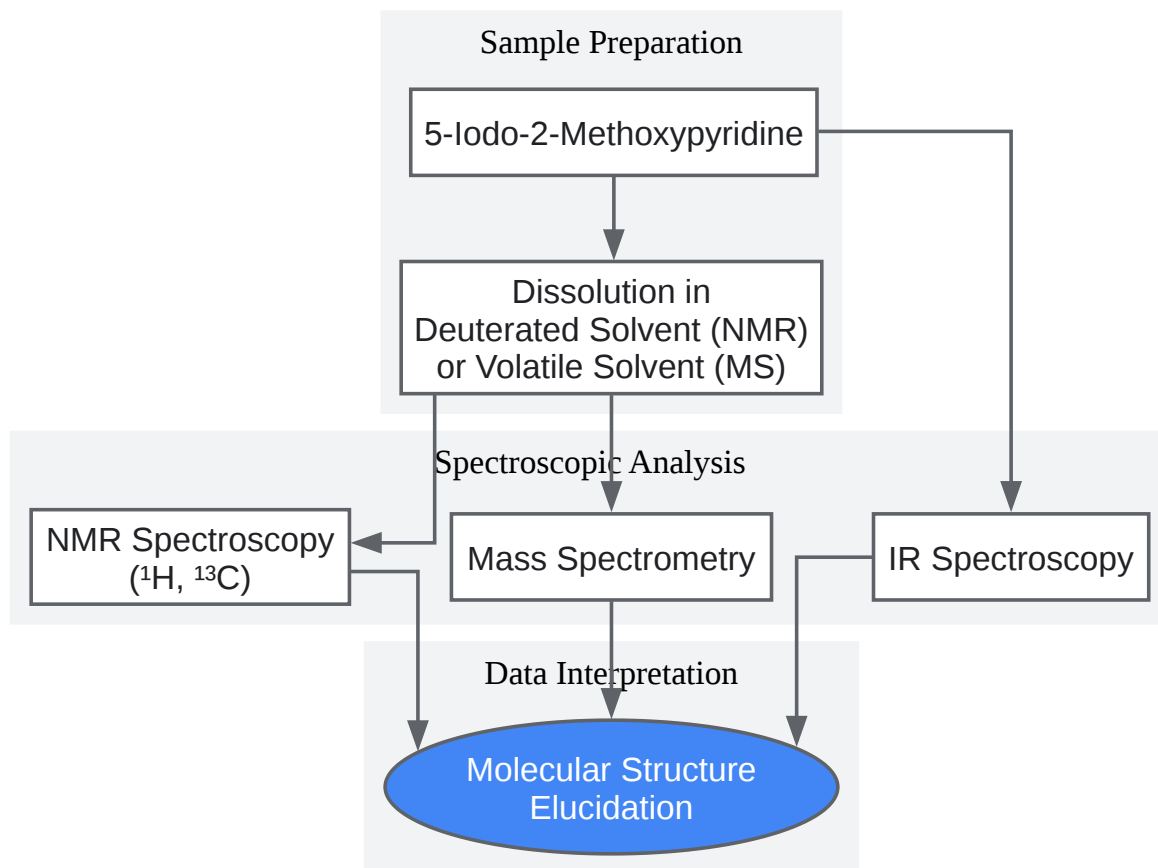
- The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Electron Ionization (EI) is a common method for volatile compounds like **5-Iodo-2-methoxypyridine**. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition:

- A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.
- The instrument is calibrated using a known standard.
- The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
- The resulting spectrum plots the relative abundance of ions versus their m/z ratio.

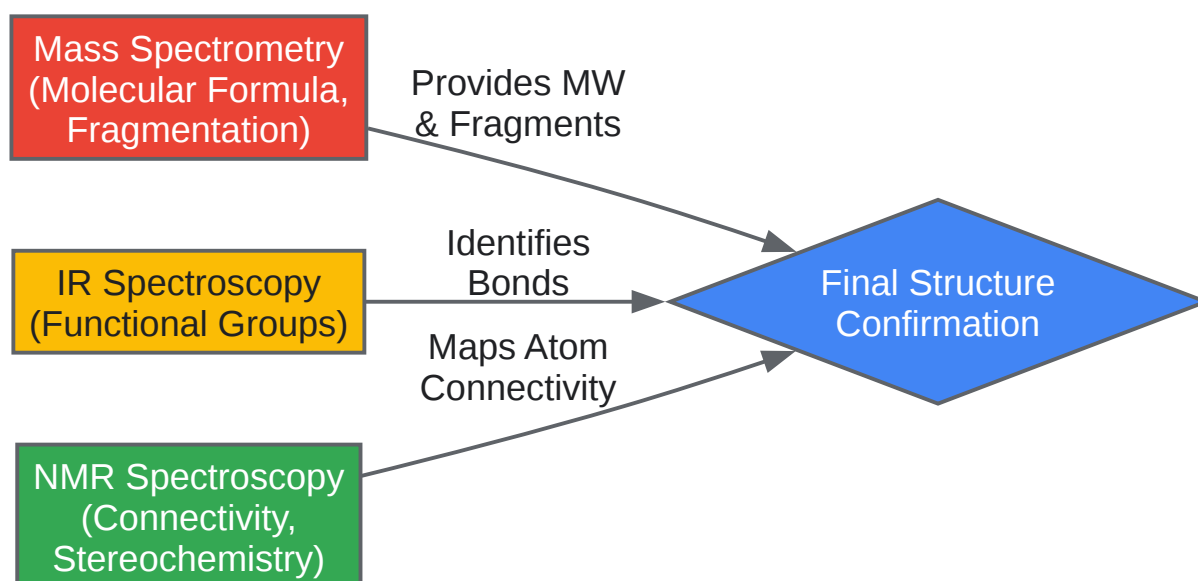
Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in structure elucidation.



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Caption: General workflow for the spectroscopic analysis of **5-Iodo-2-methoxypyridine**.



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Caption: Logical relationship of spectroscopic data in structure elucidation.

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